molecular formula C7H9Cl2NO B11902468 O-(3-Chlorobenzyl)hydroxylaminehydrochloride

O-(3-Chlorobenzyl)hydroxylaminehydrochloride

Katalognummer: B11902468
Molekulargewicht: 194.06 g/mol
InChI-Schlüssel: MKRABNVPHCVHMD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride is an organic compound with the molecular formula C7H9Cl2NO. It is a colorless crystalline or white crystalline solid that is soluble in water and some organic solvents. This compound is used as a chemical intermediate and plays an important role in organic synthesis .

Vorbereitungsmethoden

The preparation of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves a relatively complex chemical synthesis process. One common method is through the reaction of resorcinol and oxazole aldehyde (or corresponding derivatives), followed by a series of chemical changes to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves its interaction with specific molecular targets and pathways. The compound can modify molecular structures through its reactive functional groups, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can be compared with other similar compounds such as:

The uniqueness of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride lies in its specific structure, which allows it to participate in a variety of chemical reactions and be used in diverse scientific research applications.

Eigenschaften

Molekularformel

C7H9Cl2NO

Molekulargewicht

194.06 g/mol

IUPAC-Name

(3-chlorophenyl)methoxyazanium;chloride

InChI

InChI=1S/C7H9ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1

InChI-Schlüssel

MKRABNVPHCVHMD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CO[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.